5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
“5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid” is a derivative of oxadiazole . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .
Scientific Research Applications
Insecticidal Activities
The derivatives of 1,3,4-oxadiazoles, including compounds similar to 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid, have been studied for their insecticidal activities. These compounds have shown effectiveness against armyworms (Shi et al., 2000).
Applications in Optoelectronics
1,3,4-oxadiazole derivatives exhibit properties useful in optoelectronics. For example, they have been used in organic light-emitting diodes (OLEDs) due to their ability to exhibit delayed fluorescence. This can enhance the efficiency of OLEDs (Cooper et al., 2022).
Cytotoxicity Testing
Several 1,3,4-oxadiazoline derivatives, similar in structure to this compound, have been synthesized and tested for cytotoxicity. These compounds have demonstrated inhibitory abilities on human cancer cell lines, highlighting their potential in anticancer research (Tien et al., 2018).
Liquid Crystalline Properties
Research has also focused on the liquid crystalline properties of 1,3,4-oxadiazole-based compounds. They have been found to exhibit various liquid crystalline phases, which are significant for applications in liquid crystal displays and related technologies (Zhu et al., 2009).
Nonlinear Optical Characterization
1,3,4-oxadiazole derivatives containing 2-fluorophenyl groups have been studied for their optical nonlinearity, which is essential for applications in optoelectronics and photonics. These studies often focus on understanding the optical limiting properties of these compounds (Chandrakantha et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Some derivatives of 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These compounds show promise as potential therapeutic agents due to their significant biological activities (Bhat et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s difficult to describe its exact mode of action. Many bioactive compounds work by binding to specific receptors in the body, triggering or blocking certain biological responses .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKCXIDMCZIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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